molecular formula C21H18N2O6S2 B2828809 (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide CAS No. 681832-55-3

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2828809
CAS No.: 681832-55-3
M. Wt: 458.5
InChI Key: XOZYPLHRQMRWSZ-LSCVHKIXSA-N
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Description

This compound is a thiazolidinone derivative featuring a benzodioxole moiety and a 3,4-dimethoxybenzylidene substituent. The thiazolidinone core (4-oxo-2-thioxo) is critical for biological activity, as it is a privileged scaffold in medicinal chemistry. The (Z)-configuration of the benzylidene group and the electron-rich dimethoxy substituents likely enhance its interaction with biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c1-26-14-5-3-12(7-16(14)27-2)8-18-20(25)23(21(30)31-18)10-19(24)22-13-4-6-15-17(9-13)29-11-28-15/h3-9H,10-11H2,1-2H3,(H,22,24)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZYPLHRQMRWSZ-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions to form the thioxothiazolidinone core.

    Introduction of the Dimethoxybenzylidene Group: The thioxothiazolidinone intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Coupling with Benzodioxole Derivative: Finally, the benzylidene-thioxothiazolidinone intermediate is coupled with a benzodioxole derivative through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the field of anticancer research. This article explores its applications, synthesis, and biological interactions, supported by relevant case studies and data.

Molecular Formula

  • C : 22
  • H : 22
  • N : 2
  • O : 5
  • S : 1

Structural Representation

A detailed structural representation can be visualized using molecular modeling software.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A recent study evaluated the compound's efficacy against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Inhibition of migration

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interaction between the compound and target proteins involved in cancer progression. These studies reveal binding affinities that suggest potential as a therapeutic agent targeting protein kinases or DNA polymerases.

Binding Affinity Analysis

Analysis of binding affinities with key targets has shown:

Target ProteinBinding Affinity (kcal/mol)
EGFR-9.5
Bcl-2-8.7
CDK2-8.9

Other Pharmacological Activities

Beyond anticancer effects, preliminary studies indicate that this compound may possess anti-inflammatory and antimicrobial properties, warranting further investigation into its therapeutic potential in these areas.

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several steps that require careful optimization of reaction conditions to maximize yield and purity.

Synthetic Route Overview

  • Formation of Thiazolidinone Moiety : Reaction of appropriate thiazolidinone precursors.
  • Coupling with Benzylidene Derivative : Utilizing condensation reactions to form the desired linkage.
  • Final Acetamide Formation : Completing the synthesis through acylation reactions.

Mechanism of Action

The mechanism of action of (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name/ID Core Structure Substituents Biological Activity/Notes
Target Compound Thiazolidinone 3,4-Dimethoxybenzylidene, benzodioxole Not explicitly reported; inferred from analogues
K-16 () Thiazolidinone Benzylthio, benzodioxole Root growth modulation in A. thaliana
3a-l () Thiazolidinone 4-Methylcoumarin-7-yloxy Synthetic focus; coumarin-linked
Compound 28 () Benzimidazole Benzo[d][1,3]dioxol-5-yl acetamide IDO1 inhibition
2-methoxybenzylidene derivative () Thiazolidinone 2-Methoxybenzylidene, thiadiazole Structural isomer; differing substituent position
Key Observations:
  • Heterocyclic Variations: Unlike benzimidazole () or coumarin-linked derivatives (), the thiazolidinone core in the target compound may favor interactions with redox-sensitive enzymes due to its thioxo group .

Physicochemical Properties

Table 2: Calculated Properties (Estimated)
Property Target Compound K-16 () 2-Methoxy Derivative ()
Molecular Weight ~500 g/mol 338.08 g/mol ~400 g/mol
LogP (Lipophilicity) ~3.5 (high) 2.8 ~3.0
Hydrogen Bond Acceptors 8 5 7

Biological Activity

The compound (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available research findings on its biological activity, including anticancer properties, mechanisms of action, and comparative studies.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety linked to a thiazolidinone derivative. The presence of these functional groups is significant for its biological activity.

Molecular Formula: C18H18N2O6S
Molecular Weight: 378.41 g/mol

Overview

Research indicates that compounds related to thiazolidinones exhibit notable anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines.

Case Studies and Research Findings

  • Antitumor Activity:
    • A study demonstrated that derivatives of thiazolidinones showed significant antitumor activity against multiple cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The compound exhibited IC50 values comparable to or better than standard chemotherapeutics like doxorubicin .
    • The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Mechanistic Studies:
    • Molecular docking studies suggest that the compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
    • Cell cycle analysis revealed that treatment with this compound resulted in G0/G1 phase arrest, indicating its potential to halt cancer cell division .

Comparative Biological Activity

A comparative analysis of similar compounds provides insight into the relative efficacy of this compound:

Compound NameIC50 (µM)Cell LineMechanism of Action
Doxorubicin7.46HepG2Topoisomerase II inhibition
Compound A4.52MCF7EGFR inhibition
Compound B1.54HCT116Apoptosis induction
(Z)-N-(benzo[d][1,3]dioxol-5-yl)-... < 5 Various (HepG2, MCF7)EGFR inhibition & apoptosis induction

Additional Biological Activities

Beyond anticancer effects, thiazolidinone derivatives have been noted for:

  • Antidiabetic Activity: Some studies suggest that modifications to the thiazolidinone structure can enhance insulin sensitization properties.
  • Antioxidant Properties: Compounds in this class also exhibit significant antioxidant activities, which could contribute to their overall therapeutic profiles .

Q & A

Q. What are the established synthetic routes for (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., piperidine) to form the benzylidene-thiazolidinone intermediate .
  • Step 2 : Reaction of the intermediate with N-(benzo[d][1,3]dioxol-5-yl)acetamide under controlled pH and temperature (typically 60–80°C in DMF or DMSO) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and Z-configuration of the benzylidene moiety .
  • HPLC : For assessing purity (>95%) using reverse-phase C18 columns with UV detection .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

Q. What are the primary biological activities reported for this compound?

  • Anticancer Activity : Inhibits proliferation in cancer cell lines (e.g., MCF-7, HeLa) via thiazolidinone-mediated apoptosis .
  • Enzyme Inhibition : Potent inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, validated through enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound?

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst Screening : Test bases like triethylamine or DBU to improve condensation efficiency .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, pH, and reaction time .

Q. How do structural modifications at the benzylidene or thiazolidinone moieties affect biological activity?

  • Benzylidene Substituents : Electron-donating groups (e.g., methoxy) enhance COX-2 inhibition by stabilizing π–π stacking with the active site .
  • Thiazolidinone Modifications : Replacement of the thioxo group with oxo reduces anticancer efficacy, as shown in SAR studies .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Bioavailability Studies : Assess solubility and metabolic stability using hepatic microsome assays .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve pharmacokinetic profiles .
  • Dose-Response Modeling : Apply PK/PD models to correlate in vitro IC50 values with in vivo tumor regression .

Q. What enzymatic targets are implicated in the compound’s anticancer activity, and how are these interactions characterized?

  • Target Identification : Kinase profiling assays (e.g., KinomeScan) identify inhibition of EGFR and VEGFR-2 .
  • Binding Mode Analysis : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the thiazolidinone sulfur and kinase ATP-binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across cell lines?

  • Standardization : Use common reference compounds (e.g., doxorubicin) and consistent assay protocols (MTT vs. SRB) .
  • Cell Line Authentication : Verify genetic profiles to rule out cross-contamination .

Q. Why do some studies report low solubility despite structural similarities to bioavailable analogs?

  • Crystallinity Analysis : Perform X-ray diffraction (XRD) to assess polymorphic forms affecting dissolution rates .
  • Co-solvent Screening : Test solubilization with cyclodextrins or surfactants (e.g., Tween-80) .

Methodological Guidance

Q. What techniques are recommended for studying the compound’s mechanism of action in inflammatory pathways?

  • Western Blotting : Quantify COX-2 and NF-κB protein levels in treated vs. untreated macrophages .
  • Cytokine Profiling : Multiplex ELISA to measure IL-6, TNF-α, and IL-1β secretion .

Q. How can computational methods enhance the design of derivatives with improved activity?

  • QSAR Modeling : Use Schrödinger’s QikProp to predict ADME properties and prioritize derivatives .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon substituent modifications .

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